(2-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide
Overview
Description
“(2-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609409-01-9 . It has a molecular weight of 326.21 . The compound is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The linear formula of “this compound” is C15 H16 F N O . Br H . This indicates that the compound consists of 15 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 bromine atom.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 326.21 .Scientific Research Applications
Organic Synthesis Applications
- A study by H. Takaku and K. Kamaike (1982) explored the use of the 4-methoxybenzyl group as a new protecting group for the 2′-hydroxyl group of adenosine, showcasing its utility in the synthesis of oligoribonucleotides via phosphotriester approach. This approach highlights the role of the compound in facilitating nucleic acid synthesis, with the protecting group being rapidly removed from the oligoribonucleotides to yield the desired products H. Takaku & K. Kamaike, 1982.
Radiopharmaceuticals Development
- V. Zaitsev et al. (2002) developed procedures for the synthesis of fluorobenzyl bromides as intermediates in the asymmetric synthesis of fluorinated α-amino acids, which are utilized in positron emission tomography (PET) imaging. This research underlines the compound's significance in creating diagnostic tools for medical imaging, providing a method to synthesize key intermediates efficiently V. Zaitsev et al., 2002.
Safety and Hazards
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO.BrH/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16;/h2-9,17H,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKPQQNFXRHAMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-01-9 | |
Record name | Benzenemethanamine, 2-fluoro-N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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